![molecular formula C12H13NO3 B1405513 5-(乙酰氧基)-2-乙基苯并[d]噁唑 CAS No. 1427460-94-3](/img/structure/B1405513.png)
5-(乙酰氧基)-2-乙基苯并[d]噁唑
描述
“Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is C12H13NO3 .Chemical Reactions Analysis
Benzoxazole derivatives have been used in various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .Physical and Chemical Properties Analysis
The predicted boiling point of “Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate” is 314.8±17.0 °C and its predicted density is 1.183±0.06 g/cm3 .科学研究应用
抗癌研究
该化合物可用于抗癌研究,特别是用于合成具有抗癌潜力的分子。 例如,类似的苯并噁唑衍生物已被用于 MTT 试验等测定中,以测量细胞活力和线粒体酶活性 .
HIV 治疗研究
苯并噁唑衍生物已参与合成 HIV 逆转录酶抑制剂,而逆转录酶是 HIV 复制必不可少的酶。 该化合物可能用于开发针对 HIV 的新疗法 .
QSAR 模型
定量构效关系 (QSAR) 模型是一种根据化合物的化学结构预测其生物活性的方法。 5-(乙酰氧基)-2-乙基苯并[d]噁唑可以用 QSAR 方法分析,以确定其潜在的生物活性 .
治疗剂的合成
由于其苯并噁唑核心,该化合物可能参与各种治疗剂的合成。 例如,它可以用来创造具有潜在抗菌或抗真菌特性的分子 .
有机合成中的光催化
苯并噁唑衍生物可以在特定条件下使用曙红 Y 等光催化剂合成。 该化合物可能在有机化学研究中重要的这种合成策略中发挥作用 .
抗生素耐药性 (AMR) 的药物开发
随着抗生素耐药性 (AMR) 成为一个重大的公共卫生问题,像 5-(乙酰氧基)-2-乙基苯并[d]噁唑这样的杂环化合物可以有助于开发克服 AMR 挑战的新药 .
作用机制
- The primary targets of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate are not explicitly mentioned in the literature I found. However, benzoxazole derivatives, in general, have been studied for their pharmacological activities, including antibacterial, antifungal, and anticancer effects .
- Since the exact targets are not specified, we can’t provide a detailed mechanism. However, benzoxazole derivatives often exert their effects by modulating enzymatic activity or interfering with cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, benzoxazole derivatives, including Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate, have shown antimicrobial activity against a range of bacterial and fungal strains . This interaction is primarily due to the compound’s ability to inhibit the growth of these microorganisms by interfering with their metabolic processes.
Cellular Effects
The effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . This is achieved through the modulation of cell signaling pathways that regulate cell growth and survival. Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate has been shown to affect the expression of genes involved in these pathways, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects . Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and continued modulation of gene expression.
Dosage Effects in Animal Models
The effects of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic effects have been observed, including damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been found to inhibit enzymes involved in the synthesis of bacterial cell walls, thereby disrupting bacterial metabolism . Additionally, Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate can affect the levels of metabolites involved in cell signaling and energy production.
Transport and Distribution
The transport and distribution of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . This localization is facilitated by interactions with transport proteins that guide the compound to its target sites within the cell.
Subcellular Localization
The subcellular localization of Methyl (2-ethyl-1,3-benzoxazol-5-yl)acetate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. This subcellular localization is essential for the compound’s ability to exert its biological effects.
属性
IUPAC Name |
methyl 2-(2-ethyl-1,3-benzoxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11-13-9-6-8(7-12(14)15-2)4-5-10(9)16-11/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLOLVTUOBBAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


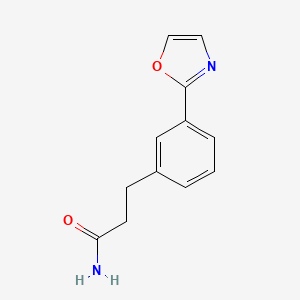
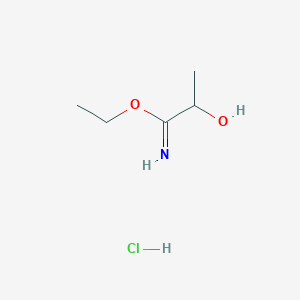
![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)



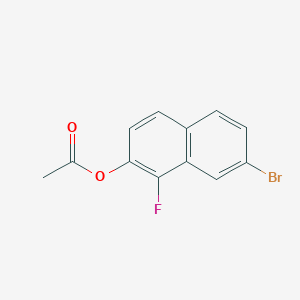
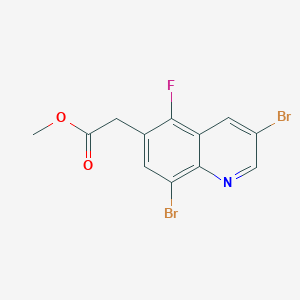
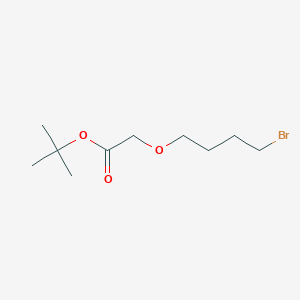
![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)

